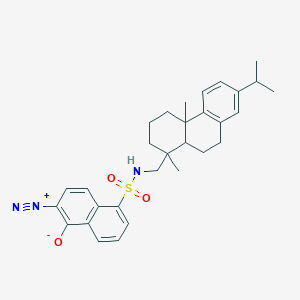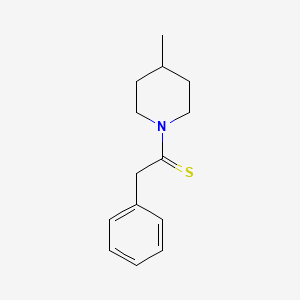
1-(4-Methylpiperidin-1-yl)-2-phenylethanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpiperidin-1-yl)-2-phenylethanethione is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a methyl group at the 4-position and a phenylethanethione moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperidin-1-yl)-2-phenylethanethione can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpiperidine with 2-bromo-1-phenylethanethione under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methylpiperidine and 2-bromo-1-phenylethanethione.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-methylpiperidine is added to the reaction mixture containing the base and solvent. The 2-bromo-1-phenylethanethione is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours.
Workup: After completion of the reaction, the mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(4-Methylpiperidin-1-yl)-2-phenylethanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the thione group to a thiol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane (DCM).
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), and ethanol.
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2), and sulfonic acid derivatives.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro, halogenated, or sulfonated derivatives of the phenyl ring.
科学的研究の応用
1-(4-Methylpiperidin-1-yl)-2-phenylethanethione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-phenylethanethione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
類似化合物との比較
Similar Compounds
4-Methylpiperidine: A precursor in the synthesis of 1-(4-Methylpiperidin-1-yl)-2-phenylethanethione.
2-Phenylethanethione: Another precursor used in the synthesis.
Piperidine Derivatives: Compounds with similar piperidine ring structures but different substituents, such as 1-(4-Methylpiperidin-1-yl)-2-phenylethanone.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring with a phenylethanethione moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C14H19NS |
|---|---|
分子量 |
233.37 g/mol |
IUPAC名 |
1-(4-methylpiperidin-1-yl)-2-phenylethanethione |
InChI |
InChI=1S/C14H19NS/c1-12-7-9-15(10-8-12)14(16)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChIキー |
QOCWKHTXTLQPNO-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C(=S)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


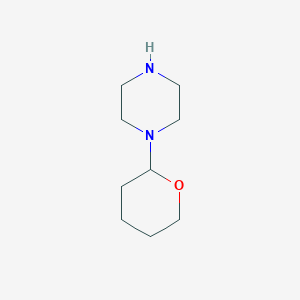
![(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13828949.png)

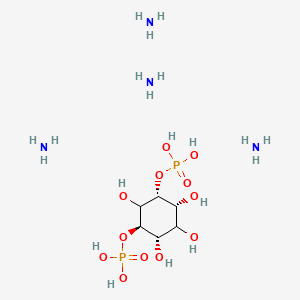
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone]](/img/structure/B13828967.png)
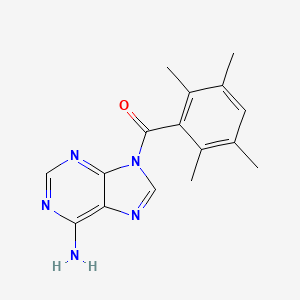


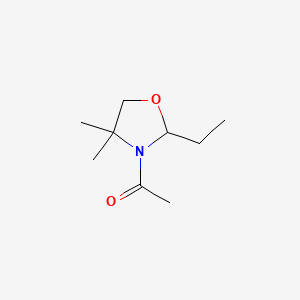
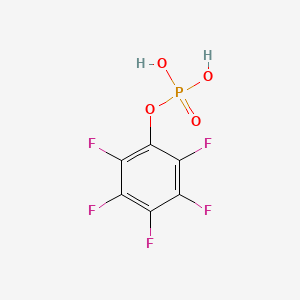
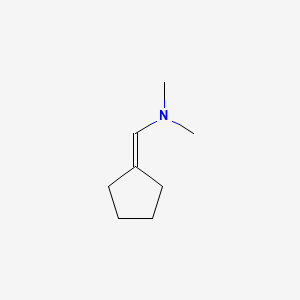
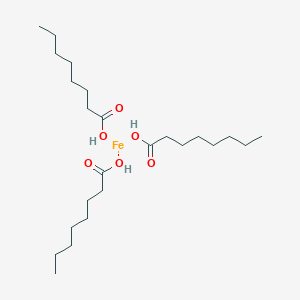
![Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13829021.png)
